4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18661403
InChI: InChI=1S/C7H2Cl2N4/c8-5-3-13-6(7(9)12-5)4(1-10)2-11-13/h2-3H
SMILES:
Molecular Formula: C7H2Cl2N4
Molecular Weight: 213.02 g/mol

4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile

CAS No.:

Cat. No.: VC18661403

Molecular Formula: C7H2Cl2N4

Molecular Weight: 213.02 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile -

Specification

Molecular Formula C7H2Cl2N4
Molecular Weight 213.02 g/mol
IUPAC Name 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile
Standard InChI InChI=1S/C7H2Cl2N4/c8-5-3-13-6(7(9)12-5)4(1-10)2-11-13/h2-3H
Standard InChI Key FQHQSNZJYUOBQC-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(C2=C(C=NN21)C#N)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a bicyclic pyrazolo[1,5-a]pyrazine system, a nitrogen-rich heterocycle known for its role in kinase inhibition . Key substituents include:

  • Chlorine atoms at positions 4 and 6, which enhance electrophilicity and influence binding interactions .

  • A cyano group at position 3, contributing to hydrogen-bonding capabilities and metabolic stability .

The IUPAC name, 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, reflects this substitution pattern. The SMILES notation \text{C1=C(N=C(C2=C(C=NN21)C#N)Cl)Cl} and InChIKey FQHQSNZJYUOBQC-UHFFFAOYSA-N provide unambiguous structural identifiers .

Physicochemical Properties

While experimental data specific to this compound remain limited, analog studies suggest:

  • Density: ~1.7 g/cm³ (estimated via comparative molecular modeling) .

  • LogP: ~1.54, indicating moderate lipophilicity suitable for cell membrane penetration .

  • Solubility: Likely low in aqueous media due to aromatic rigidity and halogenation, necessitating formulation aids for biological testing .

Comparative analysis with 4,6-dichloropyrazolo[1,5-a]pyrazine (CAS: 2127110-20-5), which lacks the cyano group, highlights the latter’s molecular weight of 188.014 g/mol and similar density, underscoring the cyano group’s impact on polarity .

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions. A representative route involves:

  • Cyclocondensation: Reaction of 5-aminopyrazole derivatives with malonate esters under basic conditions to form dihydroxy intermediates .

  • Chlorination: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) to introduce chlorine atoms at positions 4 and 6, achieving yields up to 61% .

Functionalization at Position 3

Challenges and Future Directions

Solubility Optimization

Despite improved metabolic profiles, low aqueous solubility remains a barrier. Strategies include:

  • Salt formation: Utilizing hydrochloride or phosphate salts to enhance dissolution .

  • Nanoparticle encapsulation: Lipid-based carriers to improve bioavailability .

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